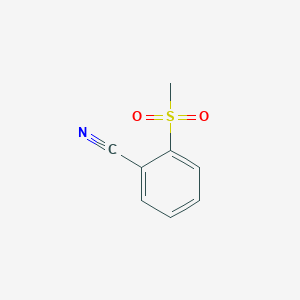

2-(Methylsulfonyl)benzonitrile

Descripción general

Descripción

2-(Methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H7NO2S. It is a derivative of benzonitrile, where a methylsulfonyl group is attached to the benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonyl group activates the aromatic ring for nucleophilic substitution, particularly at the para and meta positions relative to the nitrile group.

Mechanism : The sulfonyl group directs nucleophiles to the para position via resonance and inductive effects. NAS proceeds through a Meisenheimer complex intermediate .

Pd-Catalyzed Cross-Coupling Reactions

The nitrile group participates in Suzuki-Miyaura and related couplings, enabling the synthesis of biaryl derivatives.

Key Insight : The nitrile group stabilizes transient Pd intermediates, enhancing coupling efficiency .

Reduction Reactions

The nitrile group is selectively reduced to primary amines or aldehydes under controlled conditions.

| Reducing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → rt, 2h | 2-(Methylsulfonyl)benzylamine | >90% | |

| DIBAL-H | Toluene, -78°C, 1h | 2-(Methylsulfonyl)benzaldehyde | 82% |

Note : Over-reduction to methyl groups is avoided by using milder agents like DIBAL-H.

Oxidation and Sulfonyl Group Reactivity

The methylsulfonyl moiety exhibits stability under oxidative conditions but can engage in elimination or displacement reactions.

Mechanistic Detail : The sulfonyl group acts as a leaving group in strong basic media, forming sulfinic acid derivatives .

Cycloaddition and Annulation Reactions

The electron-deficient aromatic ring participates in [3+3] benzannulation and related processes.

| Reactant | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| α,β-Unsaturated aldehyde | Pyrrolidine (20 mol%), CHCl₃, 40°C | Poly-substituted benzonitrile derivatives | 86% |

Key Insight : The sulfonyl group enhances the electrophilicity of the aromatic ring, facilitating cycloaddition .

Biological Conjugation Reactions

The sulfonyl group reacts with cysteine residues in proteins, enabling bioconjugation applications.

| Target | Conditions | Adduct Stability | Application | Source |

|---|---|---|---|---|

| Cysteine thiol | PBS buffer, pH 7.4, 25°C | Stable S-heteroarylated product | Protein labeling |

Mechanism : Thiolate attack at the sulfonyl-activated carbon forms a covalent bond, critical in drug delivery systems .

Acid/Base-Mediated Rearrangements

Under basic conditions, Dimroth-type rearrangements yield isoindolinone derivatives.

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃ | DMF, 80°C, 6h | 3-Methyleneisoindolin-1-one | 75% |

Pathway : Base-induced ring closure followed by nitrile group participation drives the rearrangement .

Aplicaciones Científicas De Investigación

2-(Methylsulfonyl)benzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

Material Science: It is employed in the creation of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Methylsulfonyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can form coordination complexes with transition metals, which are useful in catalysis and organic synthesis. The methylsulfonyl group can undergo oxidation and reduction reactions, making the compound versatile in chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylsulfonyl)benzonitrile: This compound has the methylsulfonyl group attached to the para position of the benzene ring.

Benzonitrile: The parent compound without the methylsulfonyl group.

4-Methylsulfonylbenzonitrile: Another positional isomer with similar properties.

Uniqueness

2-(Methylsulfonyl)benzonitrile is unique due to the specific positioning of the methylsulfonyl group, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical behaviors and applications compared to its isomers .

Actividad Biológica

2-(Methylsulfonyl)benzonitrile is an organic compound with the molecular formula C₈H₇NO₂S. It is characterized by a methylsulfonyl group attached to a benzonitrile structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound can engage in:

- Nucleophilic Substitution : The presence of the nitrile group allows for electrophilic aromatic substitution reactions.

- Free Radical Reactions : These reactions can lead to significant molecular changes, impacting cellular pathways.

- Oxidation and Reduction : The methylsulfonyl group can be oxidized to a sulfone, while the nitrile can be reduced to an amine, facilitating diverse biochemical interactions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in drug development.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antifungal activity, particularly against certain strains of Candida .

- Cytotoxic Effects : In cell-based assays, derivatives of this compound have demonstrated varying levels of cytotoxicity, indicating potential use in cancer therapeutics .

Enzyme Inhibition

Studies have highlighted the ability of this compound to inhibit enzymes crucial for various metabolic pathways. For instance, its interaction with acetohydroxyacid synthase (AHAS) has been linked to antifungal activity. The minimum inhibitory concentration (MIC) values vary significantly depending on the growth medium used, indicating the importance of environmental factors on its efficacy .

Antifungal Activity

In vitro experiments have shown that this compound derivatives can inhibit the growth of Candida species. The mechanism appears to involve inhibition of AHAS, which is essential for fungal growth. The observed effects were not fungicidal but rather fungistatic, suggesting that these compounds may be more effective as preventative agents rather than curative ones .

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of several analogs of this compound on B16F10 melanoma cells. While some analogs exhibited potent inhibitory effects on cellular tyrosinase activity (a key enzyme in melanin production), they did not show significant cytotoxicity at lower concentrations. This suggests a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-(Methylsulfonyl)benzonitrile | Methylsulfonyl group at para position | Potentially similar enzyme inhibition |

| Benzonitrile | Parent compound without methylsulfonyl group | Limited biological activity |

| 4-Fluoro-2-(methylsulfonyl)benzonitrile | Contains fluorine; enhanced enzyme binding | Significant enzyme inhibition |

This table illustrates how positional variations in substituents influence the biological activity of these compounds.

Propiedades

IUPAC Name |

2-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNZDFDPYBTIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625071 | |

| Record name | 2-(Methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-56-3 | |

| Record name | 2-(Methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.